SH-SY5Y Neuroblastoma Cytotoxicity: Tremetone vs. 6-Hydroxytremetone
In a direct head-to-head MTT assay using SH-SY5Y human neuroblastoma cells, tremetone produced concentration-dependent cytotoxicity with an IC₅₀ of 490 μM (95% CI: 435–546 μM) without requiring rat liver microsome (RLM) metabolic activation [1]. In contrast, 6-hydroxytremetone—the 6-hydroxy analog—was not cytotoxic and lacked concentration-dependency (P = 0.1402, two-way ANOVA) [2].
| Evidence Dimension | Cytotoxic potency in SH-SY5Y human neuroblastoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 490 μM (95% CI: 435–546 μM); concentration-dependent cytotoxicity confirmed (P < 0.05) |
| Comparator Or Baseline | 6-Hydroxytremetone; not cytotoxic, no concentration-dependency (P = 0.1402) |
| Quantified Difference | Tremetone is active; 6-hydroxytremetone is inactive under identical conditions |
| Conditions | SH-SY5Y human neuroblastoma cells, 24 h exposure, MTT assay, without RLM activation |
Why This Matters
This demonstrates that the 6-hydroxy modification abolishes cytotoxicity, making tremetone (CAS 4976-25-4) the required compound for studying benzofuran ketone neurotoxicity mechanisms.
- [1] Lee, S.T., et al. Microsomal activation, and SH-SY5Y cell toxicity studies of tremetone and 6-hydroxytremetone. Toxicon X 2019, 5, 100018. View Source
- [2] Lee, S.T., et al. (2019) — Fig. 2c, Table 1. 6-Hydroxytremetone cytotoxicity assessment. View Source
